molecular formula C11H10N2O2 B8508957 4-(4-Cyanophenyl)-3-oxomorpholine CAS No. 845729-42-2

4-(4-Cyanophenyl)-3-oxomorpholine

Cat. No. B8508957
M. Wt: 202.21 g/mol
InChI Key: XYGUMYSLDJVROG-UHFFFAOYSA-N
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Patent
US07687624B2

Procedure details

A mixture of 959 mg (8.12 mmol) of 4-aminobenzonitrile and 1.12 g of a mixture of 2-chlorodioxene and 2,2-dichlorodioxane (molar ratio 89:11) is heated at 80° C. with stirring for 18 hours. On cooling to room temperature, the product crystallises: 1.9 g of 2-(2-chloroethoxy)-N-(4-cyanophenyl)acetamide as yellowish crystals. 1H-NMR (d 6-DMSO): δ=3.82 (m; 4H), 4.19 (s; 2H), 7.78 (d, J=8 Hz, 2H), 7.85 (d, J=8 Hz, 2H), 10.22 (s, 1H).
Quantity
959 mg
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.Cl[C:11]1(Cl)[CH2:16][O:15][CH2:14][CH2:13][O:12]1>>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([N:1]2[CH2:14][CH2:13][O:12][CH2:11][C:16]2=[O:15])=[CH:3][CH:4]=1)#[N:7]

Inputs

Step One
Name
Quantity
959 mg
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
mixture
Quantity
1.12 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(OCCOC1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the product crystallises

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)N1C(COCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.